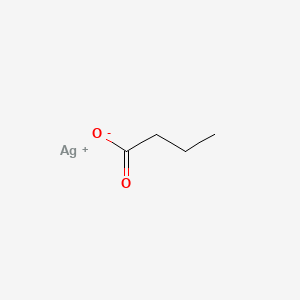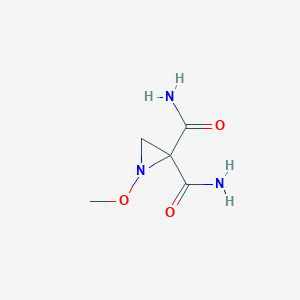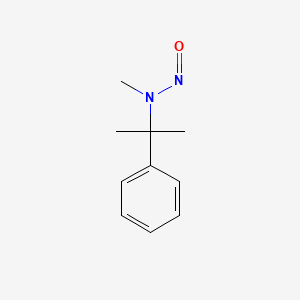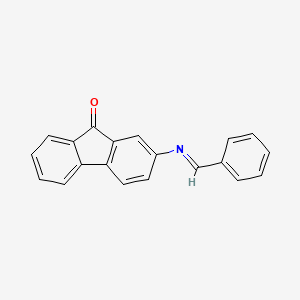
Phosphonothioic acid, methyl-, O-methyl O-(4-(methylsulfinyl)-m-tolyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester is a heterocyclic organic compound with the molecular formula C10H15O4PS2. It is known for its unique chemical structure, which includes a thiophosphonic acid ester and a methylsulfinyl phenyl group. This compound is used primarily in research and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester typically involves the reaction of methylthiophosphonic dichloride with 3-methyl-4-(methylsulfinyl)phenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Methylthiophosphonic dichloride+3-methyl-4-(methylsulfinyl)phenol→Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is the sulfone derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced to the phenyl ring.
Aplicaciones Científicas De Investigación
Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the development of advanced materials and as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism of action of Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester involves its interaction with specific molecular targets. The thiophosphonic acid ester group can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfinyl phenyl group may also contribute to its biological effects by modulating oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorothioic acid, O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl]ester
- Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfonyl)phenyl]ester
Uniqueness
Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester is unique due to its combination of a thiophosphonic acid ester and a methylsulfinyl phenyl group. This structural arrangement imparts distinctive chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
6552-19-8 |
|---|---|
Fórmula molecular |
C10H15O3PS2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
methoxy-methyl-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15O3PS2/c1-8-7-9(13-14(3,15)12-2)5-6-10(8)16(4)11/h5-7H,1-4H3 |
Clave InChI |
DHPHGWYFHFFKAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OP(=S)(C)OC)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)







![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)


![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)

